molecular formula C9H11NO3 B1530774 2-(6-Ethoxypyridin-2-yl)acetic acid CAS No. 1550789-89-3

2-(6-Ethoxypyridin-2-yl)acetic acid

Cat. No. B1530774
M. Wt: 181.19 g/mol
InChI Key: JNGHBFPCCJVSQJ-UHFFFAOYSA-N
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Description

“2-(6-Ethoxypyridin-2-yl)acetic acid” is a chemical compound with the CAS Number: 1550789-89-3 . It has a molecular weight of 181.19 and its IUPAC name is 2-(6-ethoxypyridin-2-yl)acetic acid . It is typically stored at a temperature of 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for “2-(6-Ethoxypyridin-2-yl)acetic acid” is 1S/C9H11NO3/c1-2-13-8-5-3-4-7 (10-8)6-9 (11)12/h3-5H,2,6H2,1H3, (H,11,12) .


Physical And Chemical Properties Analysis

“2-(6-Ethoxypyridin-2-yl)acetic acid” is a powder . The shipping temperature is normal .

Scientific Research Applications

Chiral Auxiliary and Derivatizing Agents

  • Chiral Auxiliary Application: 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid has been examined as a versatile chiral phosphonic auxiliary. This study showed its potential use as chiral derivatizing agents for amines and alcohols, with satisfactory separation of diastereomeric alcohols and amines in 31P NMR spectra, indicating its applicability in stereochemical analysis (Majewska, 2019).

Ligand Synthesis for Metal Complexes

  • Synthesis of Bi- and Tridentate Ligands: The synthon [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester, obtained from 2-aminopyridine, has been used in Pfitzinger-type condensation to directly provide bi- and tridentate ligands containing the 4-carboxy-1,8-naphthyrid-2-yl moiety. These ligands are valuable for their ability to promote lower energy electronic absorption in metal complexes and for tethering ligands to semiconductor surfaces (Zong, Zhou, & Thummel, 2008).

Biotransformations

  • Biotransformation Studies: 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, possessing two stereogenic centers, was subjected to biotransformations using four bacterial species. The study highlighted stereoselective hydrolysis where isomers with a phosphorus atom in (SP)-configuration were preferentially hydrolyzed, illustrating the compound's potential in biocatalytic processes (Majewska, 2015).

Synthesis of Heterocyclic Compounds

  • Synthesis of 2-Mercapto-4-Methoxypyridine-3-Carbonitrile Derivatives: This research demonstrated the synthesis of derivatives starting from 2-bromo-4-methoxypyridine-3-carbonitrile or 2-mercapto-4-methoxypyridine-3-carbonitrile. The products showed noticeable bacteriostatic or tuberculostatic activity, indicating their potential in developing new antimicrobial agents (Miszke et al., 2008).

Safety And Hazards

The safety information for “2-(6-Ethoxypyridin-2-yl)acetic acid” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(6-ethoxypyridin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-8-5-3-4-7(10-8)6-9(11)12/h3-5H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGHBFPCCJVSQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Ethoxypyridin-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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